3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol
Overview
Description
3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol is a heterocyclic compound that features a fused pyran and pyridine ring system
Synthetic Routes and Reaction Conditions:
Alcohols to Tetrahydropyranylated Products: One common method involves the reaction of alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst to produce tetrahydropyranylated products.
Reaction with Pyrazoles: Another method includes reacting pyrazoles in the presence of trifluoroacetic acid to form tetrahydropyran derivatives.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for potential large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups within the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Phenolsulfonic acid-formaldehyde resin, trifluoroacetic acid, cation exchange resins.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound, often leading to simpler alcohol or amine derivatives.
Substitution Products: Substituted derivatives where nucleophiles have replaced specific functional groups.
Scientific Research Applications
3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol has diverse applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular activities.
Comparison with Similar Compounds
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol: A derivative with an iodine substituent, used in similar research applications.
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl derivatives: Compounds with structural similarities, often used in synthetic chemistry.
Uniqueness: 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2,3,4,5-tetrahydropyrano[3,2-b]pyridin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-7-3-4-9-6-2-1-5-11-8(6)7/h3-4H,1-2,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVUNBXCJHTYQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C=CN2)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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